molecular formula C7H5Cl2NO B1601771 2,6-Dichloro-4-methylnicotinaldehyde CAS No. 91591-70-7

2,6-Dichloro-4-methylnicotinaldehyde

Cat. No.: B1601771
CAS No.: 91591-70-7
M. Wt: 190.02 g/mol
InChI Key: SRHRJWIUZARPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-4-methylnicotinaldehyde can be synthesized through several methods. One common approach involves the chlorination of 4-methylnicotinaldehyde using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, resulting in the substitution of hydrogen atoms with chlorine atoms at the 2 and 6 positions of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The compound is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dichloro-4-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylnicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloronicotinaldehyde: Lacks the methyl group at the 4 position.

    4-Methylnicotinaldehyde: Lacks the chlorine atoms at the 2 and 6 positions.

    2,6-Dichloro-4-methylpyridine: Lacks the aldehyde group.

Uniqueness

2,6-Dichloro-4-methylnicotinaldehyde is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,6-dichloro-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)10-7(9)5(4)3-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHRJWIUZARPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70551195
Record name 2,6-Dichloro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91591-70-7
Record name 2,6-Dichloro-4-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70551195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-methylnicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-methylnicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2,6-Dichloro-4-methylnicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2,6-Dichloro-4-methylnicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2,6-Dichloro-4-methylnicotinaldehyde
Reactant of Route 6
Reactant of Route 6
2,6-Dichloro-4-methylnicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.